1-Trifluoroacetyl piperidine-4-propionic acid
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Overview
Description
1-Trifluoroacetyl piperidine-4-propionic acid is a chemical compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.218 g/mol . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to a piperidine ring, further connected to a propionic acid moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Trifluoroacetyl piperidine-4-propionic acid typically involves multiple steps, starting with the preparation of 1-Trifluoroacetyl piperidine. One common method involves the reaction of piperidine with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The resulting product is then further reacted with propionic acid derivatives to obtain the final compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
1-Trifluoroacetyl piperidine-4-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Trifluoroacetyl piperidine-4-propionic acid is utilized in various scientific research fields, including:
Industry: The compound’s unique chemical properties make it valuable for the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl piperidine-4-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric inhibitor of protease-activated receptor-2 (PAR2), a G-protein-coupled receptor involved in inflammatory signaling pathways . By binding to an allosteric pocket of PAR2, the compound can modulate the receptor’s activity, leading to the inhibition of downstream signaling pathways such as MAPKs signaling and platelet aggregation .
Comparison with Similar Compounds
1-Trifluoroacetyl piperidine-4-propionic acid can be compared with other similar compounds, such as:
1-Trifluoroacetyl piperidine: This compound lacks the propionic acid moiety but shares the trifluoroacetyl and piperidine structure.
1-(3,3,3-Trifluoropropanoyl)piperidine-2-carboxylic acid: This compound has a similar trifluoroacetyl group but differs in the position and type of the carboxylic acid group.
4-Isocyanato-1-(trifluoroacetyl)piperidine: This compound contains an isocyanate group instead of the propionic acid moiety.
The uniqueness of this compound lies in its combination of the trifluoroacetyl group, piperidine ring, and propionic acid moiety, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H14F3NO3 |
---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)9(17)14-5-3-7(4-6-14)1-2-8(15)16/h7H,1-6H2,(H,15,16) |
InChI Key |
ZNFIXLVYCPWPND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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